molecular formula C8H4N2O2S B1419493 4,6-Dihydroxybenzo[d]thiazole-2-carbonitrile CAS No. 7267-41-6

4,6-Dihydroxybenzo[d]thiazole-2-carbonitrile

Cat. No. B1419493
CAS RN: 7267-41-6
M. Wt: 192.2 g/mol
InChI Key: MAPITXHLIVXDRV-UHFFFAOYSA-N
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Description

4,6-Dihydroxybenzo[d]thiazole-2-carbonitrile is a chemical compound with the formula C8H4N2O2S and a molecular weight of 192.19 . It is used in various scientific research applications due to its unique properties, making it a valuable tool in drug discovery, material synthesis, and biological studies.


Molecular Structure Analysis

The molecular structure of 4,6-Dihydroxybenzo[d]thiazole-2-carbonitrile is represented by the SMILES notation: C1=C(C=C2C(=C1O)N=C(S2)C#N) . This indicates the presence of a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .


Physical And Chemical Properties Analysis

4,6-Dihydroxybenzo[d]thiazole-2-carbonitrile has a molecular weight of 192.19 . It is recommended to be stored in a dry environment at 2-8°C .

Scientific Research Applications

  • Cytotoxicity and Cancer Research :

    • Thiazole derivatives, related to 4,6-Dihydroxybenzo[d]thiazole-2-carbonitrile, have been evaluated for their cytotoxic effects against various cancer cell lines. These derivatives exhibit significant activity, suggesting potential applications in cancer research and treatment (Mohareb, Abdallah, & Ahmed, 2017).
  • Antiviral Research :

    • Certain derivatives have been synthesized and tested against SARS-CoV-2 main protease, indicating potential utility in the development of anti-COVID-19 drugs (Mohareb & Abdo, 2021).
  • Material Science and Crystallography :

    • Research on dihydrofuran carbonitrile derivatives, closely related to 4,6-Dihydroxybenzo[d]thiazole-2-carbonitrile, has provided insights into crystallographic data and molecular structures, useful in material science (Swamy et al., 2020).
  • Spectroscopic and Structural Analysis :

    • Studies on structural parameters and spectroscopic characterization of related compounds provide valuable information for their potential applications in various fields including biology and corrosion inhibition (Wazzan, Al-Qurashi, & Faidallah, 2016).
  • Chemical Synthesis and Molecular Dynamics :

    • Research has been conducted on the synthesis and molecular dynamics of nitrile-based helicenes, which are structurally related to 4,6-Dihydroxybenzo[d]thiazole-2-carbonitrile, contributing to the field of chemical synthesis (Pratap et al., 2012).
  • Antimicrobial Research :

    • Novel thiazole derivatives incorporating the pyridine moiety, similar to 4,6-Dihydroxybenzo[d]thiazole-2-carbonitrile, have been assessed for their antimicrobial properties, indicating potential in the development of new antimicrobial agents (Khidre & Radini, 2021).
  • Organic Light-Emitting Diodes (OLEDs) :

    • Compounds structurally related to 4,6-Dihydroxybenzo[d]thiazole-2-carbonitrile have been designed for use as host materials in blue phosphorescent OLEDs, indicating applications in the field of electronics and display technologies (Deng, Li, Wang, & Wu, 2013).

Future Directions

Given the diverse biological activities of thiazole derivatives , 4,6-Dihydroxybenzo[d]thiazole-2-carbonitrile could potentially be explored further in drug discovery and development. Its unique properties make it a valuable tool in various scientific research applications.

properties

IUPAC Name

4,6-dihydroxy-1,3-benzothiazole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O2S/c9-3-7-10-8-5(12)1-4(11)2-6(8)13-7/h1-2,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAPITXHLIVXDRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1O)N=C(S2)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00663376
Record name 4,6-Dihydroxy-1,3-benzothiazole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00663376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dihydroxybenzo[d]thiazole-2-carbonitrile

CAS RN

7267-41-6
Record name 4,6-Dihydroxy-2-benzothiazolecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7267-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dihydroxy-1,3-benzothiazole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00663376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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